![molecular formula C12H8F3NO2S B1304245 2-[3-(三氟甲基)苄基]-1,3-噻唑-4-羧酸 CAS No. 478030-66-9](/img/structure/B1304245.png)

2-[3-(三氟甲基)苄基]-1,3-噻唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

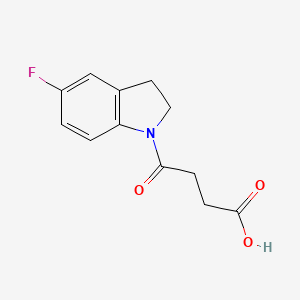

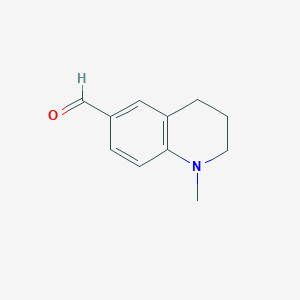

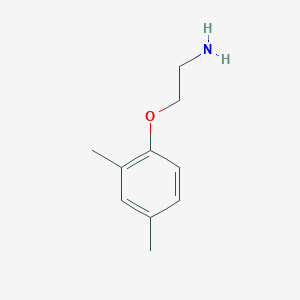

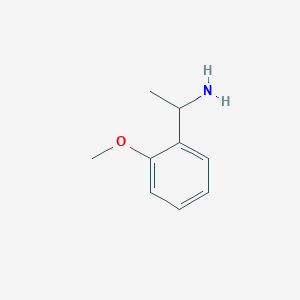

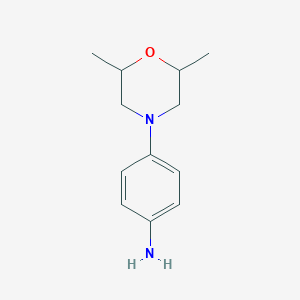

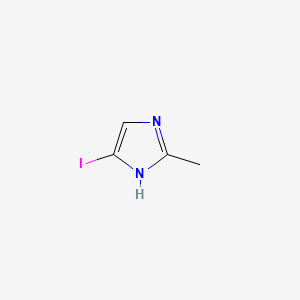

2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid is a chemical compound with the CAS Number: 478030-66-9 . It has a molecular weight of 287.26 . The IUPAC name for this compound is 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8F3NO2S/c13-12(14,15)8-3-1-2-7(4-8)5-10-16-9(6-19-10)11(17)18/h1-4,6H,5H2,(H,17,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a boiling point of 123-125 degrees Celsius .科学研究应用

新型化合物的合成

对该化合物研究的一个基础方面涉及合成含醚结构的新型噻唑化合物。这些化合物已显示出一定的杀菌活性,其中特定的衍生物对镰刀菌和姬松茸等病原体表现出显着的抑制作用 (邱丽嘎,2015)。

抗菌和抗真菌研究

进一步扩展其应用,已经合成出 2-氨基-1,3-噻唑-4-羧酸的衍生物,显示出良好的杀菌和抗病毒活性。值得注意的是,该类中的化合物对几种测试真菌表现出超过 50% 的活性,并且在控制病毒增殖方面显示出有希望的结果 (李凤云等,2015)。

晶体学和分子相互作用

研究已经深入到相关化合物的晶体结构,突出了分子相互作用(如氢键和π-π堆叠)在确定这些分子的性质中所起的重要作用。这种见解对于设计具有特定特性的材料至关重要 (武敏等,2015)。

材料科学和 OLED 应用

在材料科学方面,已经探索了衍生物在有机发光二极管 (OLED) 中的潜力。例如,用苯并噻唑衍生物配制的 novel Ir(III)配合物显示出优异的光致发光量子产率,使其适用于具有最小效率滚降的高效率 OLED (胡勇进等,2019)。

方法学进步

该研究还扩展到方法学创新,例如使用 S-苄基异硫脲鎓卤化物作为无臭、稳定的硫醇等价物来合成苄硫-噻唑羧基结构单元。该技术提供了一种使用 19F NMR 光谱监测反应的新方法,展示了该化合物在合成化学中的多功能性 (S. Hickey 等,2015)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fumes), and P280 (Wear protective gloves, protective clothing, eye protection, and face protection) .

作用机制

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives generally act through nucleophilic substitution reactions . The trifluoromethyl group on the benzyl ring could potentially enhance the electrophilicity of the carbon adjacent to it, facilitating nucleophilic attack .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that multiple pathways might be affected .

Pharmacokinetics

The compound’s boiling point is reported to be between 123-125°c , which might influence its volatility and thus its absorption and distribution.

Result of Action

Given the diverse biological activities associated with thiazole derivatives, it can be inferred that the compound might have multiple effects at the molecular and cellular levels .

属性

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2S/c13-12(14,15)8-3-1-2-7(4-8)5-10-16-9(6-19-10)11(17)18/h1-4,6H,5H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNOMNDFRZBRQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC2=NC(=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382401 |

Source

|

| Record name | 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid | |

CAS RN |

478030-66-9 |

Source

|

| Record name | 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1304184.png)

![4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1304190.png)

![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)